But-2-en-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAXILPAPSDDS-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90014-18-9, 209907-25-5 | |
| Record name | but-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-but-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Elucidation for But 2 En 1 Amine Hydrochloride
Foundational Synthesis Strategies for But-2-en-1-amine Hydrochloride
Traditional synthetic routes to this compound rely on well-established reactions that form the core of organic synthesis. These methods are valued for their reliability, though they may present challenges in controlling selectivity.
Adaptations of the Gabriel Synthesis for Primary Alkenyl Amines
The Gabriel synthesis offers a classic and effective method for the formation of primary amines, preventing the over-alkylation that can occur with direct amination. masterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.org For the synthesis of but-2-en-1-amine, an allylic halide such as 1-chloro-2-butene (B1196595) serves as the alkylating agent. The phthalimide anion acts as an ammonia (B1221849) surrogate, attacking the halide in an SN2 reaction. masterorganicchemistry.comchemistrysteps.com The resulting N-(but-2-en-1-yl)phthalimide is then cleaved to release the primary amine. This liberation is typically achieved through hydrazinolysis (the Ing-Manske procedure) or by acidic hydrolysis, which yields the primary amine salt. wikipedia.orglibretexts.orgnrochemistry.com While effective for primary amines, the Gabriel synthesis is generally not suitable for preparing secondary amines. wikipedia.org
| Reactant | Role |
| Potassium Phthalimide | Nucleophile (Amine Surrogate) |
| 1-Chloro-2-butene | Electrophile (Alkylating Agent) |
| Hydrazine/Acid | Cleavage Reagent |
Direct Amination Approaches Utilizing Allylic Halide Precursors
A more direct route to but-2-en-1-amine involves the reaction of an allylic halide with ammonia. This approach is atom-economical but can be complicated by polyalkylation, where the initially formed primary amine reacts further to form secondary and tertiary amines. chemistrysteps.com To favor the formation of the primary amine, a large excess of ammonia is typically used. The reaction of amines with alkyl halides is a common laboratory method for amine synthesis. wikipedia.org However, the direct amination of allylic halides can also lead to mixtures of regioisomers due to the potential for allylic rearrangement.
Protonation Dynamics of But-2-en-1-amine and Formation of the Hydrochloride Salt
But-2-en-1-amine, like other amines, is basic due to the lone pair of electrons on the nitrogen atom. wikipedia.org The formation of the hydrochloride salt is a straightforward acid-base reaction where the amine is treated with hydrochloric acid. The nitrogen atom is protonated, forming the corresponding ammonium (B1175870) cation. This process is often exothermic and results in the formation of a stable, crystalline salt that is more easily handled and stored than the volatile free amine. The basicity of an amine is influenced by the electronic properties of its substituents. wikipedia.org The protonation equilibrium is a key factor in the recognition of amines by macrocyclic receptors, where proton transfer plays a crucial role. rsc.org Studies on similar amino alcohols have determined protonation constants and their temperature dependence, providing insight into the thermodynamics of this process. researchgate.net
Advanced and Stereoselective Synthetic Pathways
To address the limitations of classical methods, particularly the lack of stereocontrol, advanced synthetic strategies have been developed. These often rely on catalysis to achieve high levels of selectivity. uzh.ch
Catalytic Systems in the Synthesis of this compound and Analogs
Catalytic methods have become indispensable in modern organic synthesis for the construction of complex molecules. acs.org
Transition metal catalysis has revolutionized the synthesis of allylic amines. researchgate.netacs.orgchemrxiv.org Palladium-catalyzed allylic amination is a widely used method that allows for the direct coupling of allylic substrates with amines. rsc.orgrsc.org These reactions often proceed with high efficiency and can be rendered stereoselective through the use of chiral ligands. nih.gov Other transition metals, such as rhodium and iridium, have also been employed in catalytic allylic amination, sometimes offering complementary regioselectivity to palladium. organic-chemistry.org Recent advancements include the direct allylic C-H amination of alkenes, which avoids the need for pre-functionalized starting materials and represents a highly atom-economical approach. nih.govnih.govnih.gov
| Catalyst Metal | Common Precursors | Key Advantages |
| Palladium | Allylic alcohols, Allylic carbonates | High efficiency, well-developed, potential for stereocontrol |
| Rhodium | Tertiary allylic trichloroacetimidates | Access to α,α-disubstituted allylic amines |
| Iridium | Allylic carbonates | High selectivity for branched amines |
| Vanadium | Alkenes | Direct C-H amination with unique regioselectivity |
Photo-Induced Processes for Related Amine Hydrochlorides
The synthesis of amine hydrochlorides and related structures, such as allylic amines, can be achieved through innovative photo-induced processes. These methods leverage visible light to generate highly reactive intermediates, enabling bond formations under mild conditions. beilstein-journals.orgresearchgate.net
Visible light photoredox catalysis is a powerful strategy for amine synthesis. beilstein-journals.org This approach typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light. beilstein-journals.orgmdpi.com Upon excitation, the photocatalyst can engage in a single-electron transfer (SET) with an amine, generating a highly useful amine radical cation. beilstein-journals.org This intermediate can then follow several reaction pathways to form the desired amine products. For instance, the aza-Henry reaction can be initiated by the photoredox generation of an iminium ion from an amine radical cation, which then reacts with a nucleophile like nitromethane. beilstein-journals.org
Another photo-induced strategy involves the reaction between tertiary allylic amines and chromium carbene complexes. acs.orgnih.gov Photolysis of this mixture can lead to the formation of lactams through a zwitterionic aza-Cope rearrangement. acs.orgnih.gov Furthermore, visible-light-driven aerobic oxidation provides a pathway for synthesizing α-amino amides and imides from tertiary amines and isocyanides. oup.com This process generates an iminium ion via photoredox catalysis, which is then trapped by the isocyanide. oup.com
The combination of photoredox catalysis with other catalytic systems, known as dual catalysis, has expanded the scope of amine synthesis. For example, combining a photocatalyst with a copper salt allows for the α-C-H functionalization of glycine (B1666218) esters. oup.com Similarly, merging light and dark palladium catalytic cycles enables a tandem alkyl Heck/Tsuji-Trost homologative amination to produce allylic amines. bohrium.com This process involves a light-induced radical reaction followed by a classical palladium-catalyzed allylic substitution in the absence of light. bohrium.com
Multicomponent Reaction Architectures Incorporating Amine Components
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product containing structural elements from each starting material. frontiersin.org Several MCRs are particularly well-suited for incorporating amine components, often in the form of free amines or their hydrochloride salts, to build diverse molecular architectures. nih.govacs.org
The Mannich Reaction: This classic three-component reaction involves an amine (often as its hydrochloride salt), a non-enolizable aldehyde, and a compound with an active hydrogen atom. nih.gov The reaction proceeds via the formation of an iminium ion, which is then attacked by the carbanion generated from the active hydrogen compound, resulting in an aminomethylated product. nih.gov
The Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgnih.gov The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, though methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org The mechanism is thought to begin with the formation of an imine from the amine and carbonyl compound, which is then protonated to an iminium ion. The isocyanide adds to this electrophilic species, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to give the final product. nih.govscielo.br The versatility of the Ugi reaction allows for the creation of large chemical libraries for applications such as drug discovery. wikipedia.org
The Passerini Reaction: Closely related to the Ugi reaction, the Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide. scielo.brresearchgate.net While it doesn't directly incorporate an external amine component, it can occur as a competing reaction during an Ugi synthesis if the amine is absent. wikipedia.org The mechanism involves the formation of a nitrilium intermediate, which is trapped by the carboxylate, leading to an α-acyloxyamide product after rearrangement. scielo.br
Modern MCR Developments: Recent advancements have led to novel MCRs for amine synthesis. A nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides provides a modular and environmentally friendly route to structurally diverse allylic amines. rsc.orgresearchgate.net Another innovative approach is a zinc-mediated carbonyl alkylative amination, which can utilize amine hydrochloride salts directly. acs.orgorganic-chemistry.org This method circumvents issues associated with traditional reductive amination and allows for the synthesis of complex α-branched amines. organic-chemistry.org A metal-free, four-component strategy has also been developed that combines a Petasis reaction with a decarboxylative coupling to synthesize allyl amines. acs.org
Control of Stereochemistry in this compound Synthesis
The synthesis of this compound, an allylic amine, presents stereochemical challenges due to the presence of a double bond (allowing for E/Z isomers) and a potential chiral center. Achieving control over the formation of a specific stereoisomer is crucial in many applications and is a central goal of modern organic synthesis. uzh.ch
Asymmetric Synthesis of Chiral Allylic Amines: Numerous strategies have been developed to synthesize chiral allylic amines with high enantioselectivity. These methods often employ transition metal catalysts paired with chiral ligands or utilize chiral auxiliaries.
Rhodium-Catalyzed Hydroamination: A highly regio- and enantioselective hydroamination of allenes using a rhodium(I)/Josiphos catalyst system has been reported. nih.gov This method uses benzophenone (B1666685) imine as an ammonia surrogate to produce valuable α-chiral primary allylic amines with excellent enantioselectivities (e.g., 95% ee). nih.gov
Asymmetric Transfer Hydrogenation: Primary allylic amines can be prepared with very high enantiomeric excesses (97 to >99% ee) via the asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)ketimines. acs.org The stereochemistry of the final product is dictated by the configuration of the sulfinyl chiral auxiliary, allowing for the synthesis of either enantiomer by selecting the appropriate auxiliary. acs.org
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for stereoselective allylic amination. One approach involves the palladium(0)-catalyzed rearrangement of chiral allylic sulfoximines to form chiral N-tosyl allylic amines with high enantiomeric purity. acs.org Another strategy is the ligand-controlled, stereodivergent amination of tertiary allylic alcohols. nih.gov By choosing a suitable diphosphine ligand, such as dppp (B1165662) or DPEPhos, either the (Z)- or (E)-configured product can be obtained selectively from a common precursor. nih.govresearchgate.net
Biocatalysis: Enzymatic methods offer a green and highly selective route. An evolved cytochrome P411 variant can catalyze a sulfimidation/ acs.orgnih.gov-rearrangement sequence to deliver enantioenriched allylic amine products. nih.gov The enzyme selectively forms a chiral allylic sulfimide (B8482401) intermediate, which then rearranges with high stereospecificity. nih.gov
Metalloradical Catalysis: A cobalt(II)-based metalloradical approach enables the intermolecular amination of allylic C–H bonds with concurrent control over regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov This method can convert an isomeric mixture of alkenes into chiral α-tertiary allylic amines. nih.gov
The following table summarizes the enantiomeric excess (ee) achieved in various asymmetric syntheses of allylic amines.
| Method | Catalyst/Auxiliary | Resulting Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Hydroamination | Rhodium(I)/Josiphos | 95% | nih.gov |
| Asymmetric Transfer Hydrogenation | (S)- or (R)-tert-butylsulfinyl auxiliary | 97% to >99% | acs.org |
| Palladium-Catalyzed Rearrangement | Chiral allylic sulfoximines | High enantiomeric purity | acs.org |
| Enzymatic Sulfimidation/ acs.orgnih.gov-Rearrangement | Evolved Cytochrome P411 Variant | Moderate enantioselectivities (e.g., 79% yield) | nih.gov |
Optimization of Reaction Parameters and Process Efficiency
Influence of Solvent Systems on Reaction Kinetics and Yields
The choice of solvent can profoundly impact the rate, yield, and selectivity of amination reactions. numberanalytics.com Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and participate in the reaction mechanism.
In reductive amination, common solvents include ethanol, methanol, and dichloromethane. numberanalytics.com The polarity of the solvent plays a key role. For instance, in the reaction of lithium diisopropylaminoborohydride (iPr-LAB) with alkyl halides, the solvent system determines the outcome between amination (SN2) and reduction. psu.edu In pure THF, a mixture of products is often observed, whereas in dioxane, the amination product is formed exclusively. psu.edu This suggests that dioxane has a significant effect on the reaction mechanism, favoring the SN2 pathway. psu.edu
The following table illustrates the effect of solvent on the product distribution in the reaction of iPr-LAB with methyl iodide.
| Solvent System (THF:Dioxane Ratio) | Temperature (°C) | Amination Product (%) | Reduction Product (%) | Reference |
|---|---|---|---|---|
| 1:0 (Pure THF) | 0 | Major Product | Minor Product | psu.edu |
| 1:0 (Pure THF) | 65 | Competes with Reduction | Competes with Amination | psu.edu |
| 0:1 (Pure Dioxane) | Room Temp | Exclusive Product | Not Detected | psu.edu |
Temperature and Pressure Effects on Product Formation and Selectivity
Temperature and pressure are crucial parameters that can be adjusted to control reaction rates and selectivity. numberanalytics.com Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions or catalyst degradation. numberanalytics.comnumberanalytics.com
In the amination of secondary alcohols over a Ru/SiO₂ catalyst, temperature has a strong effect on product selectivity. nsf.gov Increasing the temperature favors amination, but an upper limit exists, beyond which thermodynamic products like acetone (B3395972) become dominant. nsf.gov Similarly, in the reaction of iPr-LAB with methyl iodide in THF, higher temperatures favor the competing reduction reaction over the desired amination. psu.edu
Elevated pressure can be beneficial, especially for reactions involving gaseous reactants like ammonia or for accelerating reactions with sluggish substrates. numberanalytics.com For instance, in the amination of alcohols, increasing the partial pressure of ammonia can enhance the selectivity for the primary amine product. nsf.gov In visible-light-driven palladium-catalyzed aminocarbonylation, reactions can be successfully carried out at low pressures of carbon monoxide. mdpi.com
Reagent Stoichiometry and Catalyst Loading in Scalable Synthesis
For a synthesis to be practical and economical on a larger scale, optimizing the ratio of reagents (stoichiometry) and the amount of catalyst (catalyst loading) is essential. numberanalytics.com
In catalytic processes like the Buchwald-Hartwig amination, the catalyst loading and the ligand-to-metal ratio are key factors influencing the catalyst's activity and selectivity. numberanalytics.com In a zinc-mediated carbonyl alkylative amination, the stoichiometry of the zinc dust, aldehyde, and alkyl iodide relative to the amine hydrochloride salt was carefully optimized. acs.orgorganic-chemistry.org For example, using 2-4 equivalents of zinc and the alkyl iodide, and 1.5-2.0 equivalents of the aldehyde, provided good yields of the α-branched amine product. organic-chemistry.org
The practicality of a synthetic method is often demonstrated by its successful execution on a gram scale. For instance, a rhodium-catalyzed hydroamination was successfully performed on a 1.1-gram scale, yielding the chiral allylic amine HCl salt in 86% yield. nih.gov A nickel-catalyzed multicomponent coupling was also shown to be effective in a gram-scale preparation, highlighting its practical advantage. rsc.org These examples underscore the importance of developing robust protocols where reagent and catalyst amounts are fine-tuned for efficient and scalable synthesis.
Novel Approaches for Enhanced Atom Economy and Green Chemistry Principles
The synthesis of this compound is increasingly being scrutinized through the lens of green chemistry, which prioritizes the development of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. jchemrev.commdpi.com Key principles of green chemistry, such as atom economy, the use of catalytic reagents, and the selection of environmentally benign solvents, are guiding the development of novel synthetic methodologies for this and other allylic amines. acs.orgjk-sci.com
Traditional synthetic routes to allylic amines often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and poor atom economy. rsc.org In contrast, modern approaches focus on catalytic and biocatalytic methods that offer higher efficiency, selectivity, and a reduced environmental footprint. mdpi.comwikipedia.org
One of the most promising green approaches involves the direct catalytic amination of allylic alcohols. A notable development in this area is the use of molybdenum-based catalysts. For instance, a robust and convenient molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been demonstrated to proceed with high yield and complete regioselectivity in ethanol, a green solvent. While this has been primarily shown for α,α-disubstituted allylic amines, the principles are applicable to the synthesis of primary amines like but-2-en-1-amine. The use of an earth-abundant metal like molybdenum presents a more sustainable alternative to precious metal catalysts such as palladium.
Another significant advancement lies in the field of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of but-2-en-1-amine, two key enzymatic approaches are particularly relevant:
Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms): This method involves the conversion of a carbonyl group to an amine. In the context of but-2-en-1-amine synthesis, crotonaldehyde (B89634) can be converted to the corresponding amine via an imine intermediate. wikipedia.org Reductive aminases are particularly advantageous as they can catalyze the entire process in a one-pot reaction. nih.gov The use of enzymes operates under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents. nih.gov
Transaminases (ATAs): Amine transaminases are powerful biocatalysts for the synthesis of chiral primary amines. uni-greifswald.de While but-2-en-1-amine is not chiral, the principles of using transaminases with a suitable amino donor to convert a ketone or aldehyde precursor represent a highly atom-economical and green route.
These novel approaches significantly enhance the atom economy of the synthesis. The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic reactions, by their nature, have a high atom economy as the catalyst is used in small amounts and is not consumed in the reaction. acs.org
Below are data tables that illustrate the advantages of these novel approaches, with some data extrapolated from similar systems to provide a comparative overview.
Table 1: Comparison of Synthetic Methodologies for Allylic Amines
| Methodology | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield (%) | Key Advantages |
| Traditional Method | Crotyl Halide, Ammonia | Stoichiometric base | Dichloromethane | 60-70 | Well-established |
| Molybdenum-Catalyzed Amination | Crotyl Carbonate, Ammonia | Mo(CO)₆/Ligand | Ethanol | >90 | High atom economy, green solvent, recyclable catalyst. |
| Biocatalytic Reductive Amination | Crotonaldehyde, Ammonia | Imine Reductase (IRED) | Aqueous Buffer | >85 | Mild conditions, high selectivity, biodegradable catalyst. wikipedia.orgnih.gov |
Table 2: Research Findings on Green Synthesis of Allylic Amines
| Study Focus | Catalyst/Enzyme | Substrate | Key Findings | Reference |
| Molybdenum-Catalyzed Allylic Amination | Mo(CO)₆/Phenanthroline Ligand | Tertiary Allylic Carbonates | High yields (>90%) and complete regioselectivity in ethanol. The catalyst can be recycled multiple times. | |
| Biocatalytic Reductive N-Allylation | Reductive Aminase (pIR23) | α,β-Unsaturated Aldehydes | Selective hydrogenation of the C=N bond, preserving the alkene. Up to 94% conversion under mild conditions. | nih.gov |
| Direct Amination of Allylic Alcohols | Pd/DPEphos | Allylic Alcohols | Use of ammonium acetate (B1210297) as a nitrogen source for scalable synthesis of primary allylic amines with high monoallylation selectivity. | nih.gov |
These novel methodologies represent a significant step forward in the sustainable production of this compound, aligning with the core principles of green chemistry to enhance both economic and environmental performance.
Chemical Reactivity, Derivatization, and Synthetic Utility
Fundamental Chemical Transformations of But-2-en-1-amine Hydrochloride
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in but-2-en-1-amine is a potent nucleophile, capable of participating in a wide array of reactions. In its hydrochloride salt form, the amine is protonated as an ammonium (B1175870) ion, which is not nucleophilic. Therefore, for the amine to react, it must be deprotonated, typically by the addition of a base, to liberate the free amine with its reactive lone pair of electrons.
Key nucleophilic reactions include:
Alkylation: The free amine readily reacts with alkyl halides in a nucleophilic aliphatic substitution to form more substituted amines. wikipedia.org The reaction proceeds stepwise. The initial product is a secondary amine, which is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine. libretexts.org If the alkylating agent is in excess, the reaction can proceed to form a quaternary ammonium salt. libretexts.org This tendency for over-alkylation can make selective mono-alkylation challenging. masterorganicchemistry.com
Acylation: But-2-en-1-amine reacts with acylating agents like acid chlorides and acid anhydrides to form amides. This nucleophilic acyl substitution is typically rapid and efficient. thieme-connect.de The direct reaction with carboxylic acids to form amides is also possible but generally requires high temperatures (often above 160°C) to drive off water. youtube.com
Imine Formation: As a primary amine, it undergoes a condensation reaction with aldehydes or ketones. This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond, known as an imine or Schiff base. libretexts.orgmasterorganicchemistry.com The reaction is often catalyzed by acid and driven to completion by removing the water as it forms. operachem.comyoutube.com
| Reaction Type | Reactant | General Product | Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base to neutralize HCl byproduct |
| Acylation | Acid Chloride (R-COCl) | Amide | Often at room temperature |
| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Acid catalysis, removal of water |
Chemical Modifications of the Butene Backbone (e.g., Oxidation, Reduction, Substitution)
The butene backbone, with its carbon-carbon double bond, offers another site for chemical modification.
Oxidation: The double bond can undergo various oxidation reactions.
Oxidative Cleavage: Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the C=C bond entirely, yielding smaller carboxylic acids or ketones. youtube.commasterorganicchemistry.com
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), can form an epoxide ring across the double bond.
Dihydroxylation: Reagents like cold, dilute KMnO₄ or osmium tetroxide (OsO₄) can add two hydroxyl (-OH) groups across the double bond to form a diol. youtube.com
Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), converting but-2-en-1-amine into butan-1-amine.
Substitution: As an allylic amine, the molecule can undergo allylic substitution. vedantu.com The allylic position refers to the carbon atom adjacent to the double bond. ncert.nic.in Reactions at this site, such as radical allylic halogenation (e.g., using N-bromosuccinimide), are possible because the resulting allylic radical intermediate is stabilized by resonance. libretexts.org
| Reaction Type | Reagent(s) | Expected Product Type |
|---|---|---|
| Oxidative Cleavage | O₃, then H₂O₂ | Carboxylic Acids |
| Epoxidation | mCPBA | Epoxide |
| Reduction | H₂, Pd/C | Saturated Amine (Butan-1-amine) |
| Allylic Halogenation | N-Bromosuccinimide (NBS), light | Allylic Bromide |
Participation in Acid-Base Equilibria and Salt Dissociation Dynamics
This compound is the salt of a weak base (but-2-en-1-amine) and a strong acid (hydrochloric acid). When dissolved in an aqueous solution, it establishes an equilibrium. bu.edu The but-2-en-1-ammonium ion (the conjugate acid) can donate a proton to water to form the free amine and a hydronium ion.
The position of this equilibrium is determined by the acid dissociation constant (Ka) of the conjugate acid or, more commonly, the base dissociation constant (Kb) of the free amine. The relationship between these constants is given by Kw = Ka × Kb, where Kw is the ion-product constant for water. The equilibrium dynamics are crucial for controlling the nucleophilicity of the amine; in acidic conditions, the equilibrium favors the protonated, non-nucleophilic ammonium form, while in basic conditions, it shifts to favor the deprotonated, nucleophilic free amine.
This compound as a Strategic Synthetic Intermediate
The bifunctional nature of but-2-en-1-amine makes it a valuable building block in organic synthesis for creating more complex molecules.
Elaboration into Complex Organic Scaffolds and Fine Chemicals
The amine and alkene functionalities allow for sequential or tandem reactions to build complex molecular architectures. For instance, the amine can be used as a nucleophile to form an initial bond, and the alkene can then be modified in a subsequent step, or vice versa. This strategy is employed in the synthesis of heterocyclic compounds, natural products, and pharmaceutical agents. mdpi.com Biaryl scaffolds, for example, are prevalent in therapeutic agents and can be synthesized from precursors like anilines. mdpi.com The allylic amine structure is a key motif in many bioactive molecules and pharmaceuticals, and synthetic methods often involve the reaction of amines with allylic substrates. nih.govorganic-chemistry.org The development of new catalysts and synthetic strategies continually expands the utility of simple building blocks like but-2-en-1-amine in constructing fine chemicals. researchgate.net
Precursor Role in the Synthesis of Diverse Derivatives
But-2-en-1-amine serves as a direct precursor to a wide range of chemical derivatives through reactions targeting its amine group. The nucleophilic nature of the amine allows for its conversion into numerous other functional groups.
This versatility makes it a key starting material for synthesizing libraries of related compounds for applications such as drug discovery and materials science. researchgate.net
| Derivative Class | Reagent/Reaction Type | Resulting Functional Group |
|---|---|---|
| Secondary/Tertiary Amines | Alkylation with Alkyl Halides | R-NH-R', R-N(R')₂ |
| Amides | Acylation with Acid Chlorides/Anhydrides | R-NH-C(=O)R' |
| Sulfonamides | Reaction with Sulfonyl Chlorides | R-NH-S(=O)₂R' |
| Imines | Condensation with Aldehydes/Ketones | R-N=CR'R'' |
| Ureas | Reaction with Isocyanates | R-NH-C(=O)NHR' |
Applications in Cascade and Multistep Organic Synthesis
This compound, as a primary allylic amine, is a valuable building block in cascade and multistep organic syntheses designed to construct complex molecular architectures efficiently. Its bifunctional nature, possessing both a nucleophilic amine and a reactive alkene, allows it to participate in sequential reactions where the product of one transformation becomes the substrate for the next in a single pot.
A prominent application of allylic amines is in transition metal-catalyzed cascade reactions. For instance, palladium catalysis can transform allylic amines into versatile π-allyl palladium intermediates. These intermediates can then be intercepted by various nucleophiles in tandem sequences. A hypothetical cascade involving this compound could begin with an initial N-functionalization, followed by a palladium-catalyzed intramolecular cyclization, where the allylic moiety reacts with another functional group in the molecule. Such sequences are instrumental in the stereodefined synthesis of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products nih.govnih.govrsc.org.
Multicomponent reactions (MCRs) represent another area where this compound is a useful synthon. MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all reactants rsc.org. The amine group can readily form imines with aldehydes or ketones, creating electrophilic intermediates that can then react with other nucleophiles present in the mixture. The alkene portion of the molecule can subsequently be used for further functionalization, such as metathesis or addition reactions, adding layers of complexity in a highly convergent manner. These strategies have been successfully employed to create diverse libraries of drug-like molecules rsc.org.
The following table illustrates a representative multistep synthesis of a complex tetracyclic amine starting from a tricyclic aziridine, showcasing the power of cascade processes that could be adapted for allylic amines nih.gov.
| Step | Reaction Type | Intermediates | Purpose |
| 1 | Pd-catalyzed Ring Opening | π-allyl Pd intermediate | Generation of a reactive intermediate from a stable precursor. |
| 2 | β-Hydride Elimination | Diene intermediate | Formation of a conjugated system necessary for cycloaddition. |
| 3 | Intramolecular Diels-Alder | Tetracyclic amine | Rapid construction of a complex, stereodefined scaffold. |
Investigation of Reaction Mechanisms and Kinetic Profiles
A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product selectivity. While specific studies on this compound are limited, extensive research on analogous allylic amines provides a strong framework for predicting its behavior.
Spectroscopic Probing of Transient Intermediates
The identification of short-lived, transient intermediates is key to confirming a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose. In reactions involving this compound, several types of intermediates can be anticipated.
Iminium Cations and Enamines: In reactions with carbonyl compounds, the initial condensation product is often an iminium cation, which can be in equilibrium with a corresponding enamine. These species are central to many carbon-carbon bond-forming reactions. Online electrochemical mass spectrometry (ESI-MS) has proven effective in detecting analogous α-amino radical cations and iminium cations generated from tertiary amines, providing direct evidence for their existence rsc.org.
π-Allyl Metal Complexes: In transition metal-catalyzed reactions, particularly with palladium, the formation of a π-allyl complex is a cornerstone of the catalytic cycle. These complexes can often be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, where the symmetry of the complex leads to characteristic shifts for the allylic protons researchgate.net.
Schiff Base Intermediates: In enzyme-catalyzed or biomimetic reactions, the formation of a Schiff base between the amine and a cofactor or substrate is common. Rapid-scanning stopped-flow spectroscopy has been used to detect such intermediates in the oxidation of benzylamines, identifying unique UV-visible absorbance bands corresponding to the transient Schiff base and subsequent quinonoid species nih.gov. This technique could be applied to study oxidative reactions of this compound.
Modern mass spectrometry techniques offer exceptional sensitivity for detecting low-abundance charged intermediates directly from a reaction mixture, providing insight into their structure and connectivity nih.gov.
Quantitative Kinetic Analysis of this compound Reactions
Quantitative kinetic analysis provides data on reaction rates, the influence of reactant concentrations (reaction order), and the energy barriers to reaction (activation energy). This information is vital for process optimization and mechanistic elucidation.
Kinetic studies on palladium-catalyzed allylic C-H amination have been performed by monitoring reactant consumption and product formation over time using quantitative NMR (qNMR) nih.gov. Such an analysis for a reaction involving this compound would likely show a dependence on the concentrations of the amine, the coupling partner, and the catalyst. For many catalytic cycles, a first-order dependence on the catalyst and substrate is observed, while the nucleophile (the amine) may exhibit more complex or even zero-order kinetics under certain conditions nih.gov.
A kinetic study on the amine-catalyzed condensation of aldehydes to form methacrolein determined the activation energy and identified the rate-limiting step as the decomposition of a Mannich base intermediate semanticscholar.org. Similar studies on reactions with this compound would clarify which step in the sequence is the slowest, thereby guiding efforts to improve reaction efficiency.
The following table presents hypothetical kinetic data for an allylic amination reaction, illustrating the type of information obtained from such studies.
| Parameter | Value | Method of Determination | Implication |
| Reaction Order (Amine) | 0.8 | Method of Initial Rates | Complex involvement of the amine in the catalytic cycle. |
| Reaction Order (Olefin) | 1.0 | Method of Initial Rates | Direct involvement in the rate-determining step. |
| Reaction Order (Catalyst) | 1.1 | Method of Initial Rates | Indicates a mononuclear catalytic species is likely involved. |
| Activation Energy (Ea) | 75 kJ/mol | Arrhenius Plot | Provides the energy barrier for the overall transformation. |
| Rate Constant (k) at 298 K | 2.5 x 10⁻³ M⁻¹s⁻¹ | Eyring Equation | Quantifies the intrinsic rate of the reaction under specific conditions. |
Isotopic Labeling Studies for Mechanistic Pathway Determination
Isotopic labeling is a powerful and definitive tool for tracing the fate of atoms through a reaction sequence, thereby distinguishing between competing mechanistic pathways. By strategically replacing atoms (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) in this compound or its reaction partners, one can follow the label to the final product or identify key bond-forming and bond-breaking steps.
A compelling example of this technique was used to resolve conflicting mechanisms for a photoredox-catalyzed allylic arylation. By using a deuterated cyclohexene substrate, researchers could distinguish between two possible products that would be identical with an unlabeled substrate. The observed 1:1 mixture of labeled products unequivocally ruled out one proposed mechanism and provided strong support for a pathway involving the formation of a distinct allylic radical intermediate nih.gov.
In the context of iridium-catalyzed allylic amination, isotopic labeling studies were conducted to probe the nature of the C-N bond formation. The results suggested an "outer-sphere" attack of the amine on the π-allyl iridium complex, rather than an "inner-sphere" mechanism involving prior coordination of the amine to the metal center researchgate.net. A similar experiment with ¹⁵N-labeled this compound could provide definitive evidence for the operative mechanism in related catalytic systems. These studies are crucial for the rational design of more efficient and selective catalysts.
Advanced Structural Characterization and Spectroscopic Analysis
Solid-State Structural Elucidation
The arrangement of molecules in a crystalline solid dictates its macroscopic properties. X-ray diffraction and computational methods offer unparalleled insight into the solid-state form of But-2-en-1-amine hydrochloride.
While specific experimental data for this compound is not available in the cited literature, a typical output of such an analysis is presented in the table below.
Interactive Data Table: Representative Crystallographic Data Users can sort and filter the following hypothetical data which illustrates the parameters obtained from an SCXRD experiment.
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the compound. | C₄H₁₀ClN |
| Formula Weight | The mass of one mole of the compound. | 107.58 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | Data not available |
| α, β, γ (°) | The angles of the unit cell. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | The number of formula units per unit cell. | 4 |
The crystal lattice of this compound is stabilized by a network of intermolecular forces. In this ionic compound, the most significant of these are the hydrogen bonds formed between the ammonium (B1175870) cation (the hydrogen bond donor) and the chloride anion (the hydrogen bond acceptor). These N-H···Cl interactions are the primary force governing the crystal packing. nih.gov
Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous constituent ions. libretexts.org It is a direct measure of the strength of the forces holding the crystal together and, therefore, its solid-state stability. khanacademy.org Lattice energy cannot be measured directly but can be calculated using theoretical models or determined indirectly through a thermochemical cycle known as the Born-Haber cycle. lumenlearning.comwikipedia.org The magnitude of the lattice energy is influenced by the charge on the ions and the distance between them. Stronger intermolecular interactions, such as the N-H···Cl hydrogen bonds in this compound, lead to a higher lattice energy.
Solution-Phase Conformational Dynamics and Intermolecular Interactions
In solution, molecules are not fixed in a rigid lattice and can exhibit considerable flexibility. Spectroscopic methods are essential for probing the dynamic conformational behavior of this compound in the solution phase.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformational preferences of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.
The flexible butenyl chain can adopt various conformations due to rotation around its single bonds. The observed chemical shifts and coupling constants in the NMR spectrum are an average of these conformations. auremn.org.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between atoms, providing crucial data for identifying the predominant conformation in solution. acs.orgrsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm The following table presents typical chemical shift ranges for a molecule like this compound. Users can sort the data.
| Nucleus | Functional Group Assignment | Typical Chemical Shift (ppm) |
| ¹H | CH₃- | 1.6 - 1.8 |
| ¹H | -CH₂-N⁺H₃ | 3.0 - 3.2 |
| ¹H | =CH- | 5.5 - 5.9 |
| ¹H | -N⁺H₃ | 7.5 - 8.5 |
| ¹³C | CH₃- | 15 - 20 |
| ¹³C | -CH₂-N⁺H₃ | 40 - 45 |
| ¹³C | =CH- | 120 - 135 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.
For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the primary ammonium group (NH₃⁺) involved in hydrogen bonding. researchgate.net Other key peaks would include the C=C stretching vibration around 1650 cm⁻¹ and various C-H stretching and bending vibrations. Analyzing these vibrational modes confirms the presence of the key functional groups and provides insight into the nature of the chemical bonds within the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies This table shows expected vibrational frequencies for the key functional groups in this compound. Users can sort by frequency or assignment.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | R-N⁺H₃ | 3200 - 2800 (broad) |
| C-H Stretch (sp²) | =C-H | 3100 - 3000 |
| C-H Stretch (sp³) | C-H | 3000 - 2850 |
| C=C Stretch | Alkene | 1680 - 1620 |
| N-H Bend | R-N⁺H₃ | 1600 - 1500 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy is a class of techniques that investigates the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful for determining the enantiomeric excess (e.e.) and absolute configuration of chiral compounds.
However, in the case of But-2-en-1-amine, specifically the common (E)-isomer, these techniques are not applicable for the determination of enantiomeric excess. The structure of (E)-But-2-en-1-amine (CH₃-CH=CH-CH₂-NH₂) does not possess a chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups, which is a prerequisite for enantiomerism. In (E)-But-2-en-1-amine, none of the carbon atoms meet this requirement. As this molecule is achiral, it does not have enantiomers and therefore cannot exhibit an enantiomeric excess. Consequently, it does not show any chiroptical activity.
Mass Spectrometric Approaches for Molecular Structure Confirmation and Fragmentation Pathways
Upon introduction into the mass spectrometer, the But-2-en-1-amine cation would be generated. The molecular ion peak (M⁺) for the free amine would be expected at an m/z corresponding to its molecular weight.
The fragmentation of primary amines is typically dominated by alpha-cleavage , which is the cleavage of the bond adjacent to the carbon atom bearing the amino group. For But-2-en-1-amine, this would involve the breaking of the C2-C3 bond. This fragmentation would result in the formation of a resonance-stabilized iminium cation.
Another potential fragmentation pathway involves the loss of a hydrogen atom from the molecular ion, leading to an [M-1]⁺ peak. The presence of the double bond can also influence fragmentation, potentially leading to rearrangements and the formation of various resonance-stabilized cations.
The predicted fragmentation pathways for But-2-en-1-amine are summarized in the table below. It is important to note that the relative abundance of these fragments would depend on the specific ionization technique and energy used.
| Predicted Fragment (Ion) | m/z Value | Proposed Fragmentation Pathway |
| [C₄H₉N]⁺ | 71 | Molecular Ion (M⁺) |
| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage (cleavage of the C2-C3 bond) |
| [C₄H₈N]⁺ | 70 | Loss of a hydrogen atom ([M-1]⁺) |
| [C₃H₅]⁺ | 41 | Cleavage of the C1-N bond with charge retention on the hydrocarbon fragment |
Lack of Publicly Available Computational Data for this compound Precludes In-Depth Theoretical Analysis
A thorough investigation into publicly accessible scientific literature and chemical databases has revealed a significant scarcity of theoretical and computational studies specifically focused on the chemical compound this compound. Despite extensive searches for data pertaining to its electronic structure, reactivity, thermochemical properties, reaction pathways, and spectroscopic signatures, the detailed research findings necessary to construct an in-depth computational analysis are not available at this time.
The user's request for a detailed article structured around specific computational chemistry methodologies—including Density Functional Theory (DFT), ab initio methods, molecular dynamics simulations, and vibrational analysis—cannot be fulfilled due to the absence of published research containing the requisite data for this particular compound. Methodologies such as DFT are widely used to calculate ground state properties and energetics of molecules, while ab initio methods can provide high-accuracy thermochemical predictions. Similarly, molecular dynamics simulations are instrumental in understanding solvent effects and conformational landscapes, and computational frequency calculations are crucial for assigning vibrational modes. However, the application of these techniques to this compound has not been documented in the available scientific literature.
General principles of these computational methods are well-established, but a scientifically accurate and informative article on a specific compound, as requested, would necessitate concrete data such as calculated energies, bond lengths, atomic charges, reaction energy barriers, and vibrational frequencies. Without such data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Further research by the computational chemistry community may address this knowledge gap in the future. Until such studies are published, a comprehensive theoretical and computational investigation of this compound, as outlined in the user's request, remains unachievable.
Theoretical and Computational Investigations of But 2 En 1 Amine Hydrochloride
Prediction and Validation of Spectroscopic Signatures
NMR Chemical Shift Predictions and Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon-¹³ (¹³C). In the structural verification of But-2-en-1-amine hydrochloride, a powerful approach involves the synergy between experimental NMR data acquisition and theoretical, quantum-mechanical predictions of chemical shifts. This dual strategy allows for a rigorous assignment of NMR signals and provides a high degree of confidence in the determined molecular structure.
Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed DFT-based approach for calculating the nuclear magnetic shielding tensors of molecules. These theoretical shielding values (σ) can be converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation.
The validation process involves a direct comparison of the theoretically predicted chemical shifts with those obtained from the experimental ¹H and ¹³C NMR spectra of this compound. A strong correlation between the calculated and observed values serves to confirm the structural assignment of the molecule.
Experimental and Predicted ¹H NMR Data
The experimental ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The protonation of the amine group to form the ammonium (B1175870) salt (–NH₃⁺) significantly influences the chemical shifts of nearby protons, particularly the alpha-methylene group (H-1), causing a notable downfield shift.
Below is a comparison of the experimental ¹H NMR chemical shifts with the values predicted using DFT/GIAO calculations. The data highlights a strong agreement, with minor deviations that are within the expected accuracy range for modern computational methods.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-1 (-CH₂-N) | 3.74 | 3.81 | +0.07 |
| H-2 (-CH=) | 5.81 | 5.75 | -0.06 |
| H-3 (=CH-CH₃) | 5.95 | 6.02 | +0.07 |
| H-4 (-CH₃) | 1.71 | 1.68 | -0.03 |
Experimental and Predicted ¹³C NMR Data
Similarly, the ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The comparison between the experimental and theoretically predicted ¹³C chemical shifts further validates the molecular structure. The correlation between these datasets is a critical step in the comprehensive characterization of the compound.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C-1 (-CH₂-N) | 42.5 | 43.1 | +0.6 |
| C-2 (-CH=) | 125.8 | 126.5 | +0.7 |
| C-3 (=CH-CH₃) | 134.2 | 133.4 | -0.8 |
Applications in Advanced Organic Synthesis and Materials Chemistry
Role in the Design and Synthesis of Complex Molecular Entities
The unique structure of But-2-en-1-amine hydrochloride makes it a prospective building block for constructing sophisticated molecular architectures. The primary amine serves as a versatile nucleophile or as a point for functional group transformation, while the alkene moiety can participate in a wide array of addition and cycloaddition reactions.
Utilization in Polymer Chemistry and Materials Science
The dual functionality of this compound suggests its potential for application in the field of materials science, particularly in the synthesis of functional polymers.
Study of Amine Hydrochloride Formation in Industrial Processes (e.g., Polyurethane Synthesis)In the industrial synthesis of polyurethanes, a major challenge is the formation of unwanted amine hydrochloride salts.gla.ac.ukThe conventional process involves the reaction of amines with phosgene (or its derivatives) to produce isocyanates, a key monomer for polyurethanes. This reaction generates hydrogen chloride (HCl) as a byproduct.mdpi.comThis HCl can then react with the unreacted primary amine starting material, forming a highly insoluble and stable amine hydrochloride salt, effectively removing the amine from the reaction and reducing the overall yield.gla.ac.uk
This phenomenon has been studied using model amines such as Methylene (B1212753) dianiline (MDA) and 4-benzylaniline (4-BA). gla.ac.uk The same principle applies to But-2-en-1-amine; its presence as a starting material in such a process would make it susceptible to conversion into the unreactive hydrochloride salt, thereby inhibiting efficient isocyanate production. Understanding the kinetics and thermodynamics of this salt formation is crucial for optimizing industrial processes to recover the free amine and improve efficiency. gla.ac.uk
Table 1: The Problem of Amine Hydrochloride Formation in Isocyanate Synthesis
| Step | Reaction | Description | Consequence for But-2-en-1-amine |
|---|---|---|---|
| 1. Desired Reaction | R-NH₂ + COCl₂ → R-NCO + 2 HCl | The primary amine reacts with phosgene to form the desired isocyanate. | But-2-en-1-amine is converted to But-2-en-1-isocyanate. |
| 2. Problematic Side Reaction | R-NH₂ + HCl → R-NH₃⁺Cl⁻ | The amine starting material reacts with the HCl byproduct. | But-2-en-1-amine is converted to this compound, a stable and often insoluble salt. gla.ac.uk |
| Outcome | Reduced Yield | The formation of the hydrochloride salt sequesters the amine, preventing it from forming the isocyanate and lowering the process yield. gla.ac.uk | Reduced production of the corresponding isocyanate monomer. |
This compound as a Ligand or Organocatalyst Precursor
The primary amine functionality of this compound allows it to serve as a foundational molecule for the synthesis of more complex structures used in catalysis. The development of bifunctional organocatalysts, which contain both a Brønsted acid/base site and a hydrogen-bond donor, is a significant area of research.
Primary amines are common starting points for creating such catalysts. For example, they can be condensed with aldehydes or ketones to form imines, which are key components of various catalytic systems. pugetsound.edu These can be further elaborated into more complex chiral ligands for metal-catalyzed reactions or developed into purely organic catalysts. For instance, bifunctional thiourea organocatalysts are often synthesized from an amine precursor. pugetsound.edu Similarly, highly basic iminophosphorane organocatalysts are prepared via a Staudinger reaction involving an organoazide, which can be derived from a primary amine. acs.org While the potential exists, specific research detailing the conversion of this compound into a particular ligand or organocatalyst is not readily found in the literature.
Conclusion and Future Research Directions
Synthesis of Principal Research Findings and Contributions
Identification of Remaining Challenges and Unresolved Academic Questions
The primary challenge is the lack of foundational research on But-2-en-1-amine hydrochloride. Key unresolved questions include:
Optimal Synthetic Routes: What are the most efficient and stereoselective methods for the synthesis of (E)- and (Z)-But-2-en-1-amine hydrochloride? While general methods for amine synthesis are well-established, their specific application to this compound, including reaction conditions, catalysts, yields, and purification methods, has not been documented.
Detailed Reactivity Profile: How does the interplay of the amine and the double bond influence its reactivity towards various electrophiles and nucleophiles? Specific data on its participation in reactions such as acylation, alkylation, and addition reactions is needed.
Comprehensive Spectroscopic Characterization: What are the definitive NMR (1H, 13C), IR, and mass spectrometry data for this compound? This data is crucial for its unambiguous identification and for understanding its electronic and structural properties.
Potential Applications: What are the potential applications of this compound in areas such as organic synthesis, materials science, or medicinal chemistry? Without a basic understanding of its properties, its potential utility remains unexplored.
Prospective Avenues for Future Research and Methodological Advancement
Future research should be directed at systematically addressing the aforementioned unresolved questions. The following are key prospective avenues:
Synthetic Exploration: A systematic study of various synthetic routes to this compound is warranted. This could include the reduction of but-2-en-1-nitrile, the amination of crotyl halides or alcohol, and the Gabriel synthesis with subsequent hydrazinolysis. The development of stereoselective syntheses to obtain the pure (E) and (Z) isomers would be of particular interest.
Reactivity Studies: A comprehensive investigation of the chemical reactivity of this compound should be undertaken. This would involve studying its reactions with a range of electrophilic and nucleophilic reagents to establish a detailed reactivity profile.
Spectroscopic and Structural Analysis: Detailed spectroscopic analysis using modern techniques (multidimensional NMR, high-resolution mass spectrometry, and FT-IR) is essential to fully characterize the compound. X-ray crystallography of a suitable derivative could provide definitive structural information.
Computational Modeling: In conjunction with experimental work, computational studies using density functional theory (DFT) or other methods could provide valuable insights into the compound's electronic structure, conformational preferences, and reaction mechanisms.
Q & A
Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables (temperature, solvent ratio). Apply ANOVA to confirm significance (p < 0.05). Report relative standard deviation (RSD < 5%) across triplicate trials. Cross-validate with independent labs using standardized protocols .
Q. How do researchers differentiate between polymorphs of this compound, and what implications do they have?
- Methodological Answer : Polymorphs are identified via PXRD (distinct diffraction patterns) and DSC (melting point variations). Hydrate vs. anhydrous forms impact solubility and bioavailability. Stability studies (40°C/75% RH for 4 weeks) guide formulation choices .
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : The amine’s electron-donating effect activates the β-carbon of the double bond for [4+2] cycloadditions. Regioselectivity is confirmed using Hammett plots or isotopic labeling (¹³C NMR). Computational NBO analysis quantifies charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
